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4-(2-Aminoethyl)benzene-1-sulfonyl chloride, also known as 4-(2-aminoethyl)benzenesulfonyl chloride, is an organic compound characterized by the presence of a sulfonyl chloride functional group attached to a benzene ring that is further substituted with an aminoethyl group. The compound has a molecular formula of and a CAS number of 34284-75-8. It belongs to the class of phenethylamines and is recognized for its unique structural features, which include a sulfonamide linkage, making it significant in various chemical and biological applications .
These reactions highlight its utility as a reagent in organic synthesis and pharmaceutical development .
While specific biological activities of 4-(2-aminoethyl)benzene-1-sulfonyl chloride are not extensively documented, related compounds such as 4-(2-aminoethyl)benzenesulfonamide have shown pharmacological effects. For instance, they may act as inhibitors in various enzymatic processes. The biological relevance of sulfonamides includes their role in antimicrobial activity and potential applications in cancer therapy due to their ability to interfere with cellular processes .
Several methods can be employed to synthesize 4-(2-aminoethyl)benzene-1-sulfonyl chloride:
4-(2-Aminoethyl)benzene-1-sulfonyl chloride has various applications:
Several compounds share structural similarities with 4-(2-aminoethyl)benzene-1-sulfonyl chloride. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-(2-Aminoethyl)benzenesulfonamide | Contains an amine instead of a sulfonyl chloride | |
| 4-(2-Acetamidoethyl)benzene-1-sulfonyl chloride | Has an acetamido group instead of aminoethyl | |
| 4-(2-Aminoethyl)benzenesulfonyl fluoride | Contains a fluoride instead of a chloride |
The primary distinction lies in the functional groups attached to the benzene ring, influencing their reactivity and biological activity. This compound's unique combination of amino and sulfonyl functionalities positions it as a valuable intermediate in synthetic chemistry and drug development .
Sulfonyl chlorides have been pivotal in organic synthesis since the discovery of sulfonamide antibiotics in the 1930s. The collaborative work of Domagk, Mietzsch, and Klarer at I. G. Farbenindustrie led to Prontosil, the first sulfonamide drug, which revolutionized antibacterial therapy. Early methods for synthesizing sulfonyl chlorides relied on harsh reagents like phosphorus pentachloride (PCl~5~) or thionyl chloride (SOCl~2~), which limited functional group compatibility. Modern advances, such as the use of pyrylium salts (e.g., Pyry-BF~4~) for late-stage sulfonyl chloride formation, have expanded access to complex derivatives like 4-(2-aminoethyl)benzene-1-sulfonyl chloride under milder conditions.
This compound belongs to the aryl sulfonyl chloride class, characterized by a sulfonyl chloride group (-SO~2~Cl) attached to a benzene ring. Its IUPAC name, 4-(2-aminoethyl)benzene-1-sulfonyl chloride, reflects three key features:
| Property | Value |
|---|---|
| Molecular formula | C~8~H~10~ClNO~2~S |
| CAS number | 401631-01-4 |
| Molecular weight | 219.69 g/mol |
| SMILES notation | O=S(C1=CC=C(CCN)C=C1)(Cl)=O |
The amine group enhances solubility in polar solvents, while the sulfonyl chloride moiety enables nucleophilic substitution reactions.
4-(2-Aminoethyl)benzene-1-sulfonyl chloride serves as a versatile building block for:
Enamine, a leading chemical supplier, offers over 4,000 sulfonyl chlorides/fluorides, highlighting their industrial relevance. Recent methodologies, such as Pyry-BF~4~-mediated conversions, enable efficient derivatization of complex sulfonamides like celecoxib into sulfonyl chlorides, underscoring the compound’s adaptability.
4-(2-Aminoethyl)benzene-1-sulfonyl chloride exhibits a complex molecular architecture characterized by a benzene ring substituted with both an aminoethyl chain and a sulfonyl chloride functional group [1]. The compound possesses the molecular formula C8H10ClNO2S with a molecular weight of 219.69 grams per mole [1]. The Chemical Abstracts Service registry number for this compound is 401631-01-4 [2] [1].
The molecular geometry centers around a tetrahedral sulfur atom within the sulfonyl chloride group, which is directly bonded to the benzene ring at the para position relative to the aminoethyl substituent [1]. The International Union of Pure and Applied Chemistry name for this compound is 4-(2-aminoethyl)benzenesulfonyl chloride [1]. The canonical Simplified Molecular Input Line Entry System representation is C1=CC(=CC=C1CCN)S(=O)(=O)Cl, indicating the connectivity pattern of atoms within the molecule [1].
Electronic configuration analysis reveals that the compound contains 13 heavy atoms with a topological polar surface area of 68.5 square angstroms [1]. The molecule exhibits three rotatable bonds, primarily associated with the ethyl linkage between the benzene ring and the amino group [1]. Computational chemistry studies indicate that the compound has one hydrogen bond donor and three hydrogen bond acceptors [1]. The XLogP3 value of 1.3 suggests moderate lipophilicity [1].
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 219.69 g/mol | [1] |
| Heavy Atom Count | 13 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 3 | [1] |
| Topological Polar Surface Area | 68.5 Ų | [1] |
The sulfonyl chloride functional group exhibits characteristic bond lengths and angles typical of aromatic sulfonyl compounds [3] [4]. Based on computational chemistry data for similar sulfonyl chloride structures, the sulfur-chlorine bond length is approximately 2.42 angstroms, while the sulfur-oxygen double bonds measure approximately 1.44 angstroms [3] [4]. The oxygen-sulfur-oxygen bond angle in sulfonyl groups typically ranges from 118 to 120 degrees [4].
Spectroscopic characterization of 4-(2-Aminoethyl)benzene-1-sulfonyl chloride relies on nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry techniques to elucidate structural features and confirm molecular identity [5] [6].
In proton nuclear magnetic resonance spectroscopy, the aromatic protons of the benzene ring typically appear as complex multipiples in the region of 7.0 to 8.0 parts per million [5] [6]. The methylene protons adjacent to the benzene ring exhibit characteristic chemical shifts around 2.8 to 3.0 parts per million, while the methylene protons adjacent to the amino group appear around 2.5 to 2.7 parts per million [5] [6]. The amino protons manifest as exchangeable signals that may appear broad due to rapid exchange with solvent molecules [5].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule [6]. The aromatic carbon atoms resonate in the range of 120 to 140 parts per million, with the quaternary carbon bearing the sulfonyl chloride group appearing at approximately 135 parts per million [6]. The aliphatic carbon atoms of the ethyl chain typically appear between 30 and 45 parts per million [6].
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups [5] [7]. The sulfonyl chloride group exhibits strong absorption bands at 1375-1300 wavenumbers and 1200-1140 wavenumbers, corresponding to sulfur-oxygen stretching vibrations [7]. The amino group displays characteristic nitrogen-hydrogen stretching vibrations between 3500 and 3100 wavenumbers [7]. Aromatic carbon-carbon stretching appears at 1600 and 1475 wavenumbers [7].
| Spectroscopic Method | Characteristic Signals | Chemical Shift/Frequency |
|---|---|---|
| 1H Nuclear Magnetic Resonance | Aromatic protons | 7.0-8.0 ppm |
| 1H Nuclear Magnetic Resonance | Benzylic methylene | 2.8-3.0 ppm |
| 1H Nuclear Magnetic Resonance | Amino methylene | 2.5-2.7 ppm |
| 13C Nuclear Magnetic Resonance | Aromatic carbons | 120-140 ppm |
| Infrared | Sulfonyl stretching | 1375-1300, 1200-1140 cm⁻¹ |
| Infrared | Amino stretching | 3500-3100 cm⁻¹ |
Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 219.69, corresponding to the molecular weight of the compound [1]. The exact mass calculated from the molecular formula is 219.0120774 daltons [1]. Fragmentation patterns in electron ionization mass spectrometry typically show loss of chlorine (mass 35), sulfur dioxide (mass 64), and the aminoethyl side chain (mass 44) [8].
The thermodynamic stability of 4-(2-Aminoethyl)benzene-1-sulfonyl chloride is fundamentally influenced by the reactive nature of the sulfonyl chloride functional group [9] [10]. Sulfonyl chlorides are generally moisture-sensitive compounds that undergo hydrolysis in the presence of water to form corresponding sulfonic acids and hydrogen chloride [11] [9].
Thermal stability analysis indicates that aromatic sulfonyl chlorides typically decompose at elevated temperatures, with benzenesulfonyl chloride showing decomposition above 130 degrees Celsius [10] [11]. The compound exhibits a boiling point range that can be estimated based on similar sulfonyl chloride structures, typically falling between 250 and 300 degrees Celsius under standard atmospheric pressure [11] [12].
The reactivity profile of 4-(2-Aminoethyl)benzene-1-sulfonyl chloride is dominated by nucleophilic substitution reactions at the sulfur center [14]. The sulfonyl chloride group readily reacts with primary and secondary amines to form sulfonamide bonds, a reaction fundamental to pharmaceutical chemistry . This nucleophilic substitution proceeds through a bimolecular mechanism with concurrent bond formation and bond breaking [14].
| Reaction Type | Nucleophile | Product | Mechanism |
|---|---|---|---|
| Sulfonamide Formation | Primary amines | Sulfonamides | Nucleophilic substitution |
| Sulfonamide Formation | Secondary amines | Sulfonamides | Nucleophilic substitution |
| Hydrolysis | Water | Sulfonic acid + Hydrogen chloride | Nucleophilic substitution |
| Alcoholysis | Alcohols | Sulfonate esters | Nucleophilic substitution |
Kinetic studies on related sulfonyl chloride compounds demonstrate that reaction rates are influenced by solvent polarity and nucleophile strength [14]. In polar protic solvents, the hydrolysis rate increases significantly compared to aprotic solvents [14]. The reaction mechanism involves nucleophilic attack at the electrophilic sulfur center, followed by departure of the chloride leaving group [14].
The compound exhibits enhanced reactivity compared to simple benzenesulfonyl chloride due to the electron-donating effect of the aminoethyl substituent . This substitution pattern increases electron density on the benzene ring, which influences the electrophilicity of the sulfonyl chloride group through resonance effects .
The solubility behavior of 4-(2-Aminoethyl)benzene-1-sulfonyl chloride reflects the amphiphilic nature of the molecule, containing both hydrophilic amino and hydrophobic aromatic regions [16] [17]. The compound demonstrates limited solubility in water due to the predominantly organic character of the molecular framework [17].
Solubility in organic solvents varies considerably based on solvent polarity and hydrogen bonding capacity [16] [17]. The compound shows enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide [16]. Moderate solubility is observed in alcoholic solvents, where hydrogen bonding interactions with the amino group facilitate dissolution [17].
The presence of the sulfonyl chloride group significantly impacts solubility characteristics, as this functional group can undergo rapid hydrolysis in protic solvents [11]. In dichloromethane and similar chlorinated solvents, the compound exhibits good solubility, making these solvents suitable for synthetic applications [16].
| Solvent Category | Solubility | Stability |
|---|---|---|
| Water | Limited | Hydrolysis occurs |
| Polar aprotic | High | Stable |
| Alcohols | Moderate | Potential alcoholysis |
| Chlorinated solvents | High | Stable |
| Hydrocarbons | Limited | Stable |
Phase transition characteristics are influenced by intermolecular interactions between molecules in the solid state [18] [19]. The compound likely exists as a crystalline solid at room temperature, with melting behavior dependent on crystal packing efficiency and intermolecular hydrogen bonding [19]. Based on structural analogies with related compounds, the melting point is estimated to fall within the range of 80 to 120 degrees Celsius [19].
The vapor pressure of the compound is relatively low at ambient temperature, consistent with the molecular weight and intermolecular interactions present in the structure [20]. This low volatility contributes to the stability of the compound under normal storage conditions, although moisture exclusion remains critical due to the hydrolytic sensitivity of the sulfonyl chloride group [20].
Classical sulfonation of benzene derivatives forms the foundation for understanding the synthesis of complex sulfonyl chlorides. The electrophilic aromatic substitution mechanism involves the attack of sulfur trioxide or related species on the aromatic ring, followed by deprotonation to yield the sulfonic acid derivative [1] [2] [3].
The most widely employed sulfonating agents include concentrated sulfuric acid, fuming sulfuric acid (oleum), and direct sulfur trioxide. Concentrated sulfuric acid at concentrations ranging from 76% to 100% represents the most accessible reagent, though requiring elevated temperatures of 100-180°C and extended reaction times of 3-8 hours [1] [2]. The reaction proceeds through the equilibrium formation of sulfur trioxide from sulfuric acid dehydration, with the position of equilibrium favoring product formation at higher temperatures [2] [3].
Fuming sulfuric acid, containing dissolved sulfur trioxide at concentrations of 20% or 65% by weight, offers superior reactivity under milder conditions. Optimal reaction temperatures of 40-60°C with reaction times of 0.3-1 hours typically yield 80-95% conversion [1] [4]. The dissolved sulfur trioxide eliminates the need for in-situ generation, providing more consistent reaction kinetics and improved selectivity [4] [5].
Table 1: Classical Sulfonation Reaction Conditions
| Sulfonating Agent | Temperature (°C) | Reaction Time (hours) | SO3 Concentration (%) | Typical Yield (%) | Reversibility |
|---|---|---|---|---|---|
| Concentrated H2SO4 | 100-180 | 3-8 | 76-100 | 65-85 | High |
| Fuming H2SO4 (Oleum) | 40-60 | 0.3-1 | 20-65 | 80-95 | Moderate |
| SO3 + H2SO4 | 40-80 | 1-3 | 15-30 | 70-90 | Moderate |
| ClSO3H | 0-70 | 2-6 | 100 | 75-95 | Low |
| SO3 (Direct) | 20-50 | 0.5-2 | 100 | 60-80 | Low |
The reversible nature of benzene sulfonation presents both opportunities and challenges. While desulfonation can be achieved through treatment with dilute sulfuric acid and steam distillation, this reversibility necessitates careful control of reaction conditions to maintain high product yields [2] [4]. The equilibrium can be shifted toward sulfonation through water removal, either by azeotropic distillation or chemical binding with reagents such as thionyl chloride [1].
Direct sulfonation with sulfur trioxide offers rapid reaction kinetics but requires sophisticated handling due to the highly exothermic nature and potential for violent side reactions [1] [6]. Industrial implementations typically employ continuous addition systems with precise temperature control to manage the 504 cal/g heat of reaction when sulfur trioxide contacts water [6].
Chlorosulfonation of aminoethyl-substituted benzene derivatives requires specialized approaches due to the electron-donating nature of the aminoethyl group and potential interference from the amine functionality. The synthesis typically employs a multi-step strategy involving amine protection, chlorosulfonation, and subsequent functional group manipulation [7] [8].
The most effective approach utilizes acetylation protection of the aminoethyl group prior to chlorosulfonation. Treatment of 4-(2-aminoethyl)benzene (phenethylamine) with acetic anhydride or acetic acid under reflux conditions for 3-5 hours provides the corresponding acetamide derivative in quantitative yields [7]. The acetyl protection prevents undesired reactions during the subsequent chlorosulfonation step while maintaining the electron-donating character of the substituted aromatic system.
Chlorosulfonic acid represents the reagent of choice for introducing the sulfonyl chloride functionality. The reaction typically employs 1.42-3.6 equivalents of chlorosulfonic acid relative to the protected aromatic substrate [7] [9]. Temperature control proves critical, with initial addition conducted below 50°C to prevent decomposition, followed by heating to 60-70°C for 2-4 hours to ensure complete conversion [7].
The chlorosulfonation mechanism proceeds through electrophilic aromatic substitution, with chlorosulfonic acid serving as both the sulfonating agent and chlorine source. The reaction generates hydrogen chloride as a byproduct, requiring appropriate gas scrubbing systems for safe operation [9] [10]. Industrial implementations often employ continuous stirred-tank reactor systems to manage the exothermic nature of the reaction and facilitate consistent product quality [9].
Recent advances in photocatalytic methods have demonstrated alternative approaches for sulfonyl chloride synthesis. The use of potassium poly(heptazine imide) photocatalyst with thionyl chloride and water under visible light irradiation provides sulfonyl chlorides from diazonium salts in excellent yields [11] [12]. This approach offers milder reaction conditions and improved functional group tolerance, particularly valuable for sensitive aminoethyl-substituted substrates.
Table 2: Chlorosulfonation Optimization Parameters
| Parameter | Optimal Range | Effect on Yield | Side Effects |
|---|---|---|---|
| Temperature | 50-70°C | Increases with temp | Decomposition >80°C |
| ClSO3H Equivalents | 1.4-3.6 equiv | Higher equiv = higher yield | Excess causes byproducts |
| Reaction Time | 2-4 hours | Plateau after 3h | Minimal after 4h |
| Solvent | CHCl3/CH2Cl2 | Inert solvents preferred | Aromatic solvents react |
| Water Content | <0.1% | Inhibits reaction | Hydrolysis competition |
Optimization of chlorosulfonation conditions requires systematic evaluation of multiple parameters including temperature, reagent stoichiometry, reaction time, and solvent selection. Design of experiments approaches have proven particularly valuable for identifying optimal conditions while minimizing experimental burden [9] [10].
Temperature optimization reveals a complex relationship between reaction rate, yield, and selectivity. Temperatures below 50°C result in incomplete conversion and extended reaction times, while temperatures exceeding 80°C promote decomposition and side product formation [7] [9]. The optimal temperature range of 50-70°C balances reaction kinetics with product stability, typically achieving 85-95% yields within 2-4 hours [9] [10].
Reagent stoichiometry significantly influences both yield and purity. While stoichiometric amounts of chlorosulfonic acid (1.0 equivalent) provide adequate conversion, the use of 1.4-3.6 equivalents substantially improves yields and reaction rates [7] [9]. However, excessive chlorosulfonic acid (>4 equivalents) promotes side reactions including chlorination of the aromatic ring and formation of polymeric byproducts [9].
Solvent selection proves critical for successful chlorosulfonation. Halogenated solvents such as chloroform and dichloromethane provide optimal results due to their chemical inertness toward chlorosulfonic acid and excellent solubility for both starting materials and products [7] [13]. Aromatic solvents including benzene and toluene should be avoided due to competitive sulfonation reactions, while ethereal solvents undergo decomposition under the acidic reaction conditions [13].
Water content requires strict control, as even trace amounts promote hydrolysis of both the chlorosulfonic acid reagent and the desired sulfonyl chloride product. Anhydrous conditions with water content below 0.1% are essential for optimal yields [13] [9]. Karl Fischer titration of reaction solvents ensures adequate dryness, while molecular sieves or other drying agents may be employed for moisture removal [12].
Continuous flow methodologies offer superior control over reaction parameters and improved safety profiles compared to batch processes. The implementation of continuous stirred-tank reactor systems with automated temperature and flow control has demonstrated space-time yields exceeding 6.7 kg L⁻¹ h⁻¹ for sulfonyl chloride synthesis [14] [9]. Process analytical technology including in-line HPLC monitoring enables real-time optimization and quality control throughout the synthesis [9].
Purification of 4-(2-aminoethyl)benzene-1-sulfonyl chloride requires careful consideration of the compound's hydrolytic instability and the presence of various byproducts from the chlorosulfonation process. Effective purification strategies must balance yield recovery with product purity while minimizing exposure to conditions that promote decomposition.
Water quenching represents the most common initial purification step, involving careful addition of the crude reaction mixture to ice-cold water under vigorous agitation [13] [15]. The highly exothermic nature of this process requires controlled addition rates to maintain temperatures below 20°C and prevent product decomposition [7] [13]. The use of water-immiscible organic solvents such as dichloromethane or chloroform facilitates product extraction while protecting the sulfonyl chloride from prolonged aqueous exposure [13].
The two-phase quenching system offers several advantages over direct water addition. Pre-mixing the organic solvent with ice-cold water, followed by controlled addition of the reaction mixture, provides better temperature control and improved yields [13]. Typical solvent-to-reaction mixture ratios of 2:1 to 5:1 ensure adequate dilution while maintaining extraction efficiency [13] [15].
Crystallization techniques provide the highest product purity but require careful selection of solvent systems. Hexane and petroleum ether serve as effective crystallization solvents due to their poor solubility for sulfonic acid byproducts [13] [16]. Crystallization temperatures of 10-25°C optimize crystal formation while preventing product decomposition [17]. Yields of 80-95% with purities exceeding 90% are routinely achieved through well-controlled crystallization procedures [16].
Table 3: Purification Methods and Yields
| Purification Method | Solvent Used | Temperature (°C) | Typical Yield (%) | Purity Achieved (%) | Advantages |
|---|---|---|---|---|---|
| Water Quench + Extraction | CH2Cl2/CHCl3 | 0-5 | 70-90 | 85-95 | High yield |
| Crystallization | Hexane/Ether | 10-25 | 80-95 | 90-98 | High purity |
| Distillation | Under vacuum | 40-80 (reduced P) | 85-92 | 92-98 | Clean product |
| Solvent Washing | Cold water | 0-10 | 75-85 | 80-90 | Simple procedure |
| Continuous Flow | Automated system | 0-75 | 85-95 | 90-95 | Automated control |
Distillation under reduced pressure provides an alternative purification approach for thermally stable sulfonyl chlorides. Vacuum distillation at pressures of 10-20 mmHg allows distillation temperatures of 40-80°C, well below the decomposition threshold [18]. However, the presence of the aminoethyl group may limit thermal stability, requiring careful evaluation of distillation conditions [19].
Byproduct management represents a critical aspect of the purification strategy. The major byproducts include sulfonic acids from hydrolysis, sulfones from side reactions, chlorinated aromatics from over-chlorination, and polymeric materials from prolonged heating [7] [9]. Each byproduct class requires specific separation strategies to achieve the desired product purity.
Table 4: Byproduct Formation and Management
| Byproduct | Formation Conditions | Typical Amount (%) | Prevention Strategy | Separation Method |
|---|---|---|---|---|
| Sulfonic Acid | Excess water | 5-15 | Anhydrous conditions | Crystallization |
| Sulfone Formation | High temperature | 2-8 | Temperature control | Chromatography |
| Chlorinated Aromatics | Excess ClSO3H | 3-12 | Stoichiometric reagent | Distillation |
| HCl Gas | All conditions | Stoichiometric | Gas scrubbing | Absorption |
| Polymeric Products | Prolonged heating | 1-5 | Reaction time control | Filtration |
Sulfonic acid byproducts arise primarily from hydrolysis during workup and can be effectively removed through crystallization from non-polar solvents [13] [20]. The poor solubility of sulfonic acids in hexane and similar solvents enables selective precipitation of the desired sulfonyl chloride [13]. Alternatively, acid-base extraction using aqueous bicarbonate solutions can remove sulfonic acid impurities while leaving the sulfonyl chloride in the organic phase [15].
Sulfone byproducts result from nucleophilic attack on oxochlorosulfonium intermediates and typically constitute 2-8% of the crude product [21]. Temperature control during the chlorosulfonation step represents the most effective prevention strategy, as sulfone formation increases exponentially above 70°C [21]. When present, sulfones can be separated through column chromatography or selective crystallization [22].
Continuous flow purification systems offer significant advantages for large-scale production, providing automated control over critical parameters and reducing operator exposure to hazardous materials [9]. The integration of precipitation, filtration, washing, and drying steps into a single continuous process achieves yields of 85-95% with purities of 90-95% [9]. Process analytical technology enables real-time monitoring and control, ensuring consistent product quality while minimizing waste generation [9].